Molecular Complexity vs. 2,4-Difluoro Isomer
The topological complexity, a measure of molecular branching and ring structure, is lower for the 2,6-difluorobenzyl isomer (111) compared to its 2,4-difluorobenzyl analog (121) [1]. This indicates a less complex molecular graph, which can correlate with more favorable physicochemical properties, such as lower logP or improved synthetic tractability. The difference in fluorine substitution pattern directly impacts this computed descriptor.
| Evidence Dimension | Computed Molecular Complexity |
|---|---|
| Target Compound Data | 111 |
| Comparator Or Baseline | (2,4-Difluorobenzyl)hydrazine hydrochloride: 121 |
| Quantified Difference | 8.3% lower complexity value |
| Conditions | Cactvs 3.4.8.24 computation (PubChem) for parent free base |
Why This Matters
This quantifiable difference supports the selection of the 2,6-isomer for applications where a less complex molecular topology is desired for synthetic feasibility or pharmacokinetic property prediction.
- [1] PubChem. (2025). Computed Descriptors: Complexity for CID 154729936 (2,6-isomer) and CID 89655012 (2,4-isomer). View Source
